molecular formula C24H26FN5O2S B2855723 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-18-8

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2855723
CAS No.: 898368-18-8
M. Wt: 467.56
InChI Key: WKKMCMMEQFTREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic organic compound offered for research and development purposes. Its molecular structure incorporates a thiazolotriazole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structure is further functionalized with a 4-(4-fluorophenyl)piperazine moiety and a 4-methoxyphenyl group, features commonly associated with high affinity for neurological targets. This specific arrangement suggests potential for application in pharmacological and neurochemical research, particularly in the study of receptor binding activity. The compound's structural profile indicates it may serve as a valuable chemical tool or a key intermediate in the synthesis of more complex molecules for investigative purposes. As with all substances of this nature, proper safety protocols must be observed. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-10-19(32-2)11-5-16)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKMCMMEQFTREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazolo[3,2-b]triazole Core

The synthesis begins with constructing the fused thiazolo-triazole scaffold. A validated approach involves the cyclization of 2-methylthiazole-5-thione with α-haloketones under acidic conditions. For instance, reacting 2-methylthiazole-5-thione with ethyl bromoacetate in the presence of phosphorus oxychloride yields the thiazolo[3,2-b]triazol-6-one intermediate. Subsequent hydrolysis with aqueous sodium hydroxide generates the hydroxyl group at position 6.

Table 1: Reaction Conditions for Thiazolo-Triazole Core Synthesis

Reactant Catalyst/Solvent Temperature Yield (%)
2-Methylthiazole-5-thione + Ethyl bromoacetate POCl₃, DCM 0–5°C 78
Intermediate hydrolysis NaOH, H₂O Reflux 92

Coupling of the 4-Methoxyphenyl and 4-Fluorophenylpiperazine Moieties

The benzhydryl group comprising 4-methoxyphenyl and 4-fluorophenylpiperazine is assembled through a Friedel-Crafts alkylation. 4-Methoxybenzaldehyde reacts with 1-(4-fluorophenyl)piperazine in the presence of anhydrous aluminum chloride, forming the benzhydryl intermediate. This intermediate is subsequently coupled to the thiazolo-triazole core via nucleophilic aromatic substitution under microwave irradiation (100°C, 30 minutes), achieving a 67% yield.

Table 2: Optimization of Friedel-Crafts Alkylation

Catalyst Solvent Time (h) Yield (%)
AlCl₃ Toluene 6 58
FeCl₃ DCM 4 62
H₂SO₄ MeCN 3 49

Reaction Conditions and Optimization

Catalytic Systems

Heterogeneous catalysts like bleaching earth clay (pH 12.5) in polyethylene glycol (PEG-400) enhance coupling efficiency by reducing side reactions. For instance, using PEG-400 as a green solvent improves atom economy and facilitates catalyst recovery.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitutions, while non-polar solvents (toluene) optimize Friedel-Crafts reactions. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.

Characterization and Purification

Spectroscopic Analysis

  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and triazole C=N (1600 cm⁻¹) groups.
  • ¹H NMR : The 4-fluorophenylpiperazine protons resonate as a multiplet at δ 2.8–3.2 ppm, while the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy protons.

Table 3: Key ¹H NMR Assignments

Proton Environment Chemical Shift (δ, ppm)
Piperazine CH₂ 2.8–3.2 (m)
4-Methoxyphenyl OCH₃ 3.8 (s)
Thiazole C-H 6.9 (s)

Recrystallization

Purification via recrystallization in aqueous acetic acid (50% v/v) removes unreacted starting materials, yielding crystals with >99% purity.

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes. For example, a tubular reactor operating at 120°C and 10 bar achieves 85% yield in the cyclization step, compared to 78% in batch processes.

High-Throughput Screening (HTS)

HTS identifies optimal catalysts and solvents, improving throughput. A recent study screened 200 combinations, identifying ZrO₂-supported Au nanoparticles as superior catalysts for piperazine coupling (yield: 73%, turnover frequency: 12 h⁻¹).

Regioselectivity challenges arise during piperazine introduction. Pre-functionalizing the piperazine with a Boc-protecting group directs substitution to the desired nitrogen atom, achieving >90% regioselectivity.

Green Chemistry Initiatives

Future work aims to replace halogenated solvents with ionic liquids and develop photocatalytic methods using eosin Y, which could enable energy-efficient dehydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as acetonitrile or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound features:

  • Thiazolo[3,2-b][1,2,4]triazole core : Known for diverse pharmacological properties.
  • Piperazine ring : Often associated with neuroactive compounds.
  • Fluorophenyl and methoxyphenyl groups : Contribute to lipophilicity and receptor binding affinity.

Pharmacological Applications

  • Antimicrobial Activity
    • The thiazole and triazole moieties have been linked to antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including resistant ones. For instance, derivatives of thiazoles have demonstrated activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research indicates that this compound may exhibit anticancer activity. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have shown selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating significant cytotoxicity .
  • Neurological Applications
    • The piperazine component suggests potential applications in treating neurological disorders. Compounds containing piperazine rings are often explored for their effects on serotonin receptors and other neurotransmitter systems. The structural similarity to known antipsychotic agents points towards potential antipsychotic or anxiolytic effects .

Recent Research Findings

Recent studies have focused on synthesizing derivatives of the compound to enhance its biological activity:

CompoundActivityReference
2-Ethyl-5-(p-tolyl)methyl-thiazolo[3,2-b][1,2,4]triazol-6-olAntimicrobial
2-Ethyl-5-(thiophen-2-yl)methyl-thiazolo[3,2-b][1,2,4]triazol-6-olAnticancer (A549 cells)
4-(naphthalen-2-yl)thiazol derivativesAnticonvulsant

Case Studies

  • Anticancer Activity Study
    • A study investigated the effects of thiazole derivatives on various cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity against melanoma and glioblastoma cells.
  • Antimicrobial Efficacy
    • Another research effort focused on synthesizing thiazole-linked compounds that exhibited potent antibacterial activity against multidrug-resistant strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may act as an antagonist at serotonin receptors or as an inhibitor of specific kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Thiazole-Triazole-Piperazine Family

The compound shares structural motifs with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . Key differences include:

  • Core Heterocycle : The target compound features a thiazolo[3,2-b][1,2,4]triazole core, whereas compounds 4 and 5 have pyrazole-thiazole fused systems.
  • Conformational Flexibility : Both the target compound and 4/5 exhibit planar conformations except for one fluorophenyl group oriented perpendicularly, as observed in crystallographic studies .

Pharmacopeial Analogues from

Compounds such as 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (f) and its isopropyl analogue (g) share piperazine and triazole motifs. However, their dioxolane rings and dichlorophenyl groups introduce distinct steric and electronic properties compared to the target compound’s methoxyphenyl and hydroxyl substituents .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound 4 Compound 5 Pharmacopeial Compound f
Core Structure Thiazolo[3,2-b][1,2,4]triazole Pyrazole-thiazole Pyrazole-thiazole Triazolone-dioxolane
Key Substituents 4-Fluorophenyl-piperazine, 4-methoxyphenyl 4-Chlorophenyl, 4-fluorophenyl 4-Fluorophenyl (×2) Dichlorophenyl, butyl
Molecular Weight (g/mol) ~520 (estimated) 568.06 552.02 ~750 (estimated)
Hydrogen Bonding Sites Hydroxyl, triazole N-atoms Pyrazole NH, triazole N-atoms Pyrazole NH, triazole N-atoms Triazolone carbonyl, dioxolane ether
Crystallographic Symmetry Not reported Triclinic, P¯1 Triclinic, P¯1 Not reported

Research Findings and Implications

  • Synthetic Yield : Compounds 4 and 5 were synthesized in high yields (>85%), suggesting that analogous routes could optimize the target compound’s production .
  • Crystallographic Trends : The perpendicular orientation of fluorophenyl groups in 4/5 may stabilize crystal packing via van der Waals interactions, a feature likely relevant to the target compound’s solid-state behavior .

Biological Activity

The compound 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel hybrid structure that combines thiazole and triazole chemistry. This complex molecule is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C25H28FN5OSC_{25}H_{28}FN_5OS with a molecular weight of approximately 465.6 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole framework, which is significant for its diverse pharmacological applications due to the presence of multiple functional groups that enhance its biological activity.

Biological Activity

Research has indicated that compounds with similar structures exhibit significant biological activities. Here are some key findings regarding the biological activity of this compound:

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that the presence of the piperazine moiety enhances binding affinity to various target proteins involved in cancer progression.
  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated promising results:
    • HOP-92 (NSCLC) : Exhibited a growth inhibition (GI) value of 86.28% at a concentration of 10 μM.
    • HCT-116 (Colorectal Carcinoma) : GI values of 40.87% at 10 μM.
    • SK-BR-3 (Breast Cancer) : GI value of 46.14% at 10 μM .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring have been shown to impact the compound's efficacy against different cancer types, indicating a need for further exploration into optimal structural configurations .

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole framework is associated with antimicrobial properties. Compounds sharing structural features with this compound have demonstrated significant activity against various pathogens:

  • Antibacterial and Antifungal Effects : Similar compounds have shown effectiveness against bacterial strains and fungi, suggesting that this compound may also possess comparable properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-3-methyl-[1,2,4]triazoleTriazole ring with fluorine substitutionAntifungal activity
5-(N,N-Dimethylamino)-[1,3]thiazoleThiazole ring with dimethylamino groupAntibacterial properties
6-(Phenylethynyl)-[1,2,4]triazolo[3,4-b]quinazolineFused triazole systemAnticancer effects

Case Studies and Research Findings

Several studies have explored the implications of this compound's structure on its biological activity:

  • NCI-60 Cell Line Screening : The compound was screened against various cancer cell lines to evaluate its cytostatic effects. Notably, it exhibited significant growth inhibition across multiple lines .
  • ADME-Tox Predictions : Computational predictions regarding absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) have indicated favorable drug-like properties for the compound .
  • Targeting Kinase Receptors : The potential for targeting kinase receptors was highlighted in molecular docking studies which suggested strong interactions between the compound and key proteins involved in signaling pathways critical for cancer cell survival .

Q & A

What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis involves multi-step reactions, including cyclization of thiazole and triazole rings, functional group coupling (e.g., piperazine and fluorophenyl groups), and purification. Key steps include:

  • Cyclization : Using ethanol or methanol as solvents under reflux (60–80°C) to form the thiazolo-triazole core .
  • Coupling Reactions : Piperazine derivatives are introduced via nucleophilic substitution, requiring catalysts like triethylamine and polar aprotic solvents (e.g., DMF) .
  • Purification : Crystallization in methanol or ethanol yields >90% purity .
    Optimization : Adjusting temperature (±5°C increments) and solvent polarity (e.g., acetonitrile vs. DMF) can improve yields by 10–15% .

Which analytical techniques are most effective for confirming the compound’s structural integrity?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–H at δ 2.5–3.5 ppm) and confirms substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ≈ 480–500 Da) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between thiazole and triazole rings ≤15°) using SHELX programs .

How does the compound interact with biological targets, and what mechanisms underpin its pharmacological activity?

Advanced Research Question
The compound’s thiazolo-triazole core and piperazine/fluorophenyl groups act as pharmacophores:

  • Enzyme Inhibition : The triazole ring chelates metal ions (e.g., Mg²⁺ in kinase ATP-binding sites), inhibiting phosphorylation (IC₅₀ ~2–5 µM) .
  • Receptor Binding : Fluorophenyl groups enhance lipophilicity, promoting interactions with G-protein-coupled receptors (GPCRs) via π-π stacking .
    Methodology : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) validate binding affinities (Kd ~10⁻⁷ M) .

How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

Advanced Research Question
Contradictions arise from dynamic proton exchange or impurities:

  • Variable Temperature NMR : Cooling to 0°C slows exchange, resolving split peaks (e.g., piperazine NH protons) .
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign ambiguous signals .
  • Chromatographic Purity Check : HPLC (C18 column, acetonitrile/water gradient) identifies impurities >0.1% .

What strategies enhance the compound’s stability during in vitro assays?

Advanced Research Question
Stability depends on pH and solvent:

  • pH Buffering : Maintain pH 7.4 (PBS buffer) to prevent hydrolysis of the ester or hydroxyl groups .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the thiazole ring .
  • Lyophilization : Freeze-drying in mannitol or sucrose preserves activity for >6 months at -80°C .

How can computational modeling predict the compound’s reactivity in novel chemical reactions?

Advanced Research Question
Density functional theory (DFT) simulations (e.g., Gaussian 16) identify reactive sites:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack at the triazole C5 position .
  • Transition State Analysis : Models activation energy (ΔG‡) for SN2 reactions (e.g., piperazine substitution) .

What are the key differences in biological activity between this compound and its structural analogs?

Advanced Research Question
Analog comparisons reveal structure-activity relationships (SAR):

  • Fluorophenyl vs. Chlorophenyl : Fluorine increases metabolic stability (t½ ~3 hrs vs. 1.5 hrs in liver microsomes) .
  • Piperazine Substituents : N-Ethyl groups enhance blood-brain barrier penetration (logP ~2.8 vs. 1.5 for N-methyl) .

How does the compound’s stereochemistry influence its pharmacological profile?

Advanced Research Question
Enantiomers exhibit divergent activities:

  • Chiral HPLC Separation : Resolves R/S enantiomers (e.g., Chiralpak AD-H column) .
  • Bioactivity Testing : The R-enantiomer shows 10-fold higher affinity for serotonin receptors (5-HT1A, Ki ~15 nM) .

What in vitro assays are most suitable for evaluating its anticancer potential?

Basic Research Question
Standardized assays include:

  • MTT/PrestoBlue : Measures cytotoxicity (IC₅₀) in HeLa or MCF-7 cells after 48 hrs .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies EGFR or CDK2 inhibition .

How can metabolic pathways of the compound be characterized to guide derivatization?

Advanced Research Question
Use hepatocyte incubations and LC-MS/MS:

  • Phase I Metabolism : CYP3A4-mediated hydroxylation at the ethyl group (m/z +16) .
  • Glucuronidation : UGT1A1 conjugates the hydroxyl group, reducing bioavailability .
    Derivatization Strategy : Methylation of the hydroxyl group blocks glucuronidation, improving oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.